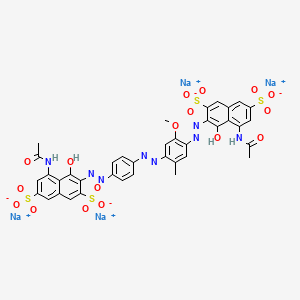
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with an amino group and a hydroxypropoxy group, which is further modified with an isopropylamino group. The unique structure of this compound allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group The hydroxypropoxy group can be introduced through an etherification reaction using appropriate alcohols and base catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-(2-hydroxy-3-(methylamino)propoxy)-benzoic acid: Similar structure but with a methylamino group instead of an isopropylamino group.
2-Amino-6-(2-hydroxy-3-(ethylamino)propoxy)-benzoic acid: Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
The uniqueness of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropylamino group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
58670-83-0 |
|---|---|
Molekularformel |
C13H20N2O4 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-amino-6-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid |
InChI |
InChI=1S/C13H20N2O4/c1-8(2)15-6-9(16)7-19-11-5-3-4-10(14)12(11)13(17)18/h3-5,8-9,15-16H,6-7,14H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
SGJKTMVLGGQOGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC(=C1C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















